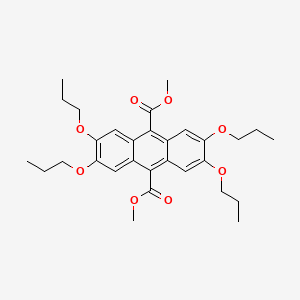
Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is an organic compound with the molecular formula C30H38O8 This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four propoxy groups and two ester groups attached to the anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate typically involves the esterification of 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism of action of dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of excited states. These excited states can then interact with molecular targets, leading to various photochemical and photophysical effects. The specific pathways involved depend on the nature of the molecular targets and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 9,10-diphenylanthracene-2,3-dicarboxylate
- Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate
- Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate
Uniqueness
Dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct photophysical properties. The presence of propoxy groups enhances its solubility and alters its electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in OLEDs and biological imaging .
Properties
CAS No. |
89945-15-3 |
|---|---|
Molecular Formula |
C30H38O8 |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
dimethyl 2,3,6,7-tetrapropoxyanthracene-9,10-dicarboxylate |
InChI |
InChI=1S/C30H38O8/c1-7-11-35-23-15-19-20(16-24(23)36-12-8-2)28(30(32)34-6)22-18-26(38-14-10-4)25(37-13-9-3)17-21(22)27(19)29(31)33-5/h15-18H,7-14H2,1-6H3 |
InChI Key |
QAGFLKUOKMCYSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OCCC)C(=O)OC)OCCC)OCCC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















